molecular formula C24H27NO5S B7752225 2-((2-(3,4-dimethoxyphenyl)-6,7-dimethyl-4H-chromen-4-ylidene)amino)-4-(methylthio)butanoic acid

2-((2-(3,4-dimethoxyphenyl)-6,7-dimethyl-4H-chromen-4-ylidene)amino)-4-(methylthio)butanoic acid

Cat. No.: B7752225
M. Wt: 441.5 g/mol
InChI Key: MZOJDDAAHPPERT-UHFFFAOYSA-N
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Description

2-((2-(3,4-dimethoxyphenyl)-6,7-dimethyl-4H-chromen-4-ylidene)amino)-4-(methylthio)butanoic acid is a complex organic compound with a unique structure that combines a chromenylidene moiety with a butanoic acid side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-(3,4-dimethoxyphenyl)-6,7-dimethyl-4H-chromen-4-ylidene)amino)-4-(methylthio)butanoic acid typically involves multiple steps, starting with the preparation of the chromenylidene core This can be achieved through a series of condensation reactions involving 3,4-dimethoxybenzaldehyde and appropriate methylated intermediates

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-((2-(3,4-dimethoxyphenyl)-6,7-dimethyl-4H-chromen-4-ylidene)amino)-4-(methylthio)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the chromenylidene moiety to a more saturated form.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the butanoic acid side chain.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions used but can include sulfoxides, sulfones, and various substituted derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have bioactive properties that make it useful in the study of cellular processes.

    Medicine: Potential therapeutic applications could include its use as a drug candidate for various diseases.

    Industry: The compound could be used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-((2-(3,4-dimethoxyphenyl)-6,7-dimethyl-4H-chromen-4-ylidene)amino)-4-(methylthio)butanoic acid involves its interaction with specific molecular targets. These targets could include enzymes or receptors that are involved in key biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-((2-(3,4-dimethoxyphenyl)-6,7-dimethyl-4H-chromen-4-ylidene)amino)-4-(methylthio)butanoic acid: shares similarities with other chromenylidene derivatives and butanoic acid analogs.

    Chromenylidene derivatives: These compounds often have similar structural features and can undergo similar chemical reactions.

    Butanoic acid analogs: Compounds with similar side chains may have comparable reactivity and applications.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[[2-(3,4-dimethoxyphenyl)-6,7-dimethylchromen-4-ylidene]amino]-4-methylsulfanylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO5S/c1-14-10-17-19(25-18(24(26)27)8-9-31-5)13-21(30-22(17)11-15(14)2)16-6-7-20(28-3)23(12-16)29-4/h6-7,10-13,18H,8-9H2,1-5H3,(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZOJDDAAHPPERT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=CC2=NC(CCSC)C(=O)O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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